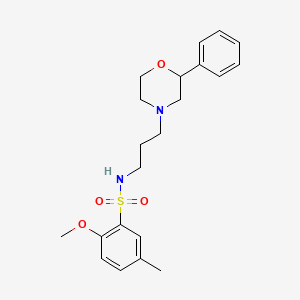

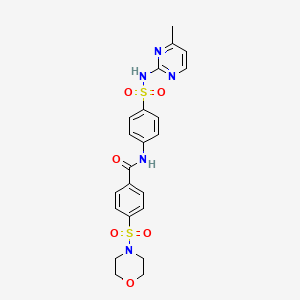

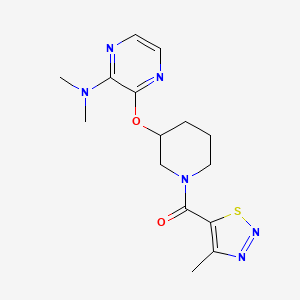

![molecular formula C17H17BrN4O2 B2971735 (2-bromophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034254-48-1](/img/structure/B2971735.png)

(2-bromophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-bromophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolopyrimidine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Imaging Applications

- PET Agent for Parkinson's Disease: A study focused on synthesizing a potential PET agent, HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease. This research indicates the compound's utility in neurodegenerative disease diagnosis and treatment monitoring (Wang et al., 2017).

Anticancer and Anti-inflammatory Applications

- Anticancer Activity: The synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated distinct inhibition on the proliferation of various cancer cell lines, showcasing its potential as an anticancer agent (Tang & Fu, 2018).

- Anti-inflammatory Agents: Novel series of pyrimidine derivatives, including compounds with morpholino groups, showed significant anti-inflammatory activity, indicating their potential in developing new anti-inflammatory drugs (Chaydhary et al., 2015).

Synthesis of Novel Compounds

- Novel Pyrimidine Derivatives: Microwave-assisted synthesis of novel pyrimidine derivatives highlighted the compound's role in creating new chemical entities with potential therapeutic effects, such as analgesic activity without ulcerogenic effects (Chaudhary et al., 2012).

Antioxidant Properties

- Antioxidant Activities: Studies on derivatives of related chemical structures demonstrated effective antioxidant properties, underscoring the importance of such compounds in developing treatments for oxidative stress-related diseases (Çetinkaya et al., 2012).

Enzyme Inhibition

- Inhibition of AKR1C3: Morpholylureas, a class of compounds including morpholino groups, were identified as potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), highlighting the compound's relevance in researching treatments for leukemia and hormone-related cancers (Flanagan et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been reported to show activity againstMycobacterium tuberculosis

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity againstreceptor-interacting protein kinase 1 (RIPK1) , which suggests that this compound might interact with similar targets.

Biochemical Pathways

Given the potential targets mentioned above, it’s likely that this compound could affect pathways related totuberculosis infection and necroptosis .

Pharmacokinetics

It’s worth noting that similar compounds have been reported to maintain drug-likeness during lead optimization, suggesting good bioavailability .

Result of Action

Similar compounds have shownin vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis and potent anti-necroptotic activity in both human and mouse cellular assays .

properties

IUPAC Name |

(2-bromophenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN4O2/c18-14-4-2-1-3-13(14)16(23)22-10-12-9-19-17(20-15(12)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDBSIWXTNZUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

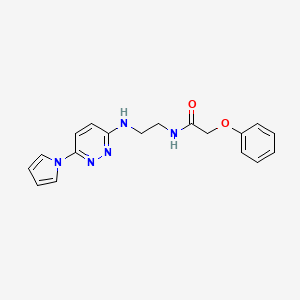

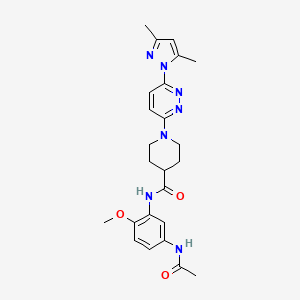

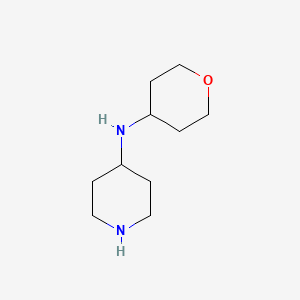

![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2971659.png)

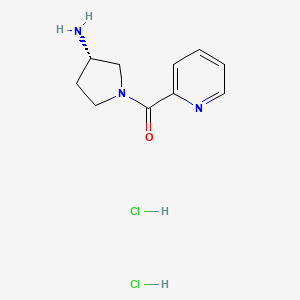

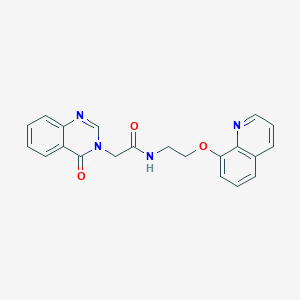

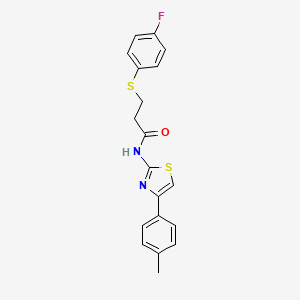

![N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2971661.png)

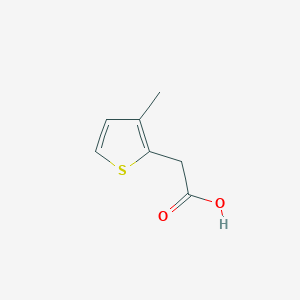

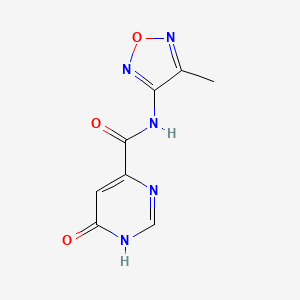

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2971673.png)